

# Physicochemical Properties of Morpholine in Aqueous Solutions: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Morpholine*

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This technical guide provides a comprehensive overview of the core physicochemical properties of aqueous **morpholine** solutions. **Morpholine**, a versatile organic compound with both amine and ether functionalities, finds extensive applications in various fields, including as a corrosion inhibitor, a pH adjuster in steam boiler systems, and a building block in the synthesis of pharmaceuticals and agricultural chemicals.[1] Its complete miscibility with water at all concentrations makes understanding the behavior of its aqueous solutions crucial for optimizing these applications.[2] This document details key properties, the experimental methods used to determine them, and the molecular interactions that govern the behavior of these solutions.

## Core Physicochemical Properties

The physicochemical properties of **morpholine**-water mixtures deviate from ideal behavior due to strong intermolecular interactions, primarily hydrogen bonding, between the **morpholine** and water molecules. These interactions influence the density, viscosity, refractive index, and surface tension of the solutions across the entire composition range and at various temperatures.

## Density and Excess Molar Volume

The density of aqueous **morpholine** solutions has been measured across the full composition range at various temperatures.[3] From this experimental data, the excess molar volume (VE)

can be calculated. Excess properties quantify the deviation of a real mixture from ideal behavior and provide insights into the molecular interactions and packing efficiency.[4]

The excess molar volumes for **morpholine**-water mixtures are found to be negative over the entire mole fraction range, indicating a volume contraction upon mixing.[3] This suggests that the interactions between **morpholine** and water molecules are stronger than the average interactions in the pure components, leading to a more compact arrangement of molecules in the mixture.

Table 1: Density ( $\rho$ ) and Excess Molar Volume (VE) of Aqueous **Morpholine** Solutions at Different Mole Fractions ( $x_{\text{morpholine}}$ ) and Temperatures.

$x_{\text{morpholine}}$	T (K)	$\rho$ (g/cm <sup>3</sup> )	VE (cm <sup>3</sup> /mol)
0.1	298.15	1.0015	-0.25
0.3	298.15	1.0082	-0.60
0.5	298.15	1.0105	-0.75
0.7	298.15	1.0083	-0.65
0.9	298.15	1.0031	-0.20
0.5	313.15	1.0028	-0.78
0.5	333.15	0.9935	-0.82

Note: The data presented in this table is a representative summary compiled from various sources. For precise values, refer to the cited literature.

## Viscosity and Viscosity Deviation

The viscosity of aqueous **morpholine** solutions is a key parameter in applications involving fluid transport. The viscosity of these mixtures is influenced by the intermolecular forces and the size and shape of the molecules. Viscosity deviations from ideality can provide further information on the nature of the molecular interactions.

Table 2: Viscosity ( $\eta$ ) of Aqueous **Morpholine** Solutions at Different Mole Fractions ( $x_{\text{morpholine}}$ ) and Temperatures.

xmorpholine	T (K)	$\eta$ (mPa·s)
0.1	298.15	1.25
0.3	298.15	2.10
0.5	298.15	2.85
0.7	298.15	3.10
0.9	298.15	2.50
0.5	313.15	1.95
0.5	333.15	1.30

Note: The data presented in this table is a representative summary compiled from various sources. For precise values, refer to the cited literature.

## Refractive Index

The refractive index of a solution is related to its density and the polarizability of its components. It is a sensitive measure of the composition of a binary mixture.

Table 3: Refractive Index (nD) of Aqueous **Morpholine** Solutions at 298.15 K.

xmorpholine	nD
0.0	1.3330
0.2	1.3655
0.4	1.3950
0.6	1.4210
0.8	1.4425
1.0	1.4545

Note: The data presented in this table is a representative summary compiled from various sources. For precise values, refer to the cited literature.

## Surface Tension

The surface tension of aqueous **morpholine** solutions decreases with increasing **morpholine** concentration at the water-rich side and then remains relatively constant.<sup>[5]</sup> This behavior is characteristic of surface-active agents.

Table 4: Surface Tension ( $\gamma$ ) of Aqueous **Morpholine** Solutions at 298.15 K.

xmorpholine	$\gamma$ (mN/m)
0.0	72.0
0.025	55.0
0.1	45.0
0.3	39.0
0.5	38.0
1.0	37.5

Note: The data presented in this table is a representative summary compiled from various sources. For precise values, refer to the cited literature.

## Thermodynamic Properties

The thermodynamic properties of mixing, such as enthalpy, entropy, and Gibbs free energy, provide a deeper understanding of the spontaneity and energetics of the mixing process.

### Enthalpy, Entropy, and Gibbs Free Energy of Mixing

For ideal solutions, the enthalpy of mixing is zero, and the entropy of mixing is always positive, leading to a negative Gibbs free energy of mixing and spontaneous mixing.<sup>[6][7]</sup> However, for real solutions like **morpholine** and water, the enthalpy of mixing is not zero due to the difference in interaction energies between like and unlike molecules. Experimental data on the excess enthalpy of **morpholine**-water mixtures is crucial for a complete thermodynamic description. While comprehensive data is sparse, the negative excess volumes suggest an

exothermic mixing process (negative enthalpy of mixing) due to the formation of strong hydrogen bonds.

The Gibbs free energy of mixing ( $\Delta G_{\text{mix}}$ ) is always negative for **morpholine**-water mixtures, indicating that they are miscible in all proportions, which is consistent with experimental observations.<sup>[2][8]</sup>

## Surface Thermodynamics

The temperature dependence of surface tension allows for the calculation of surface thermodynamic properties such as surface entropy (SS) and surface enthalpy (HS).<sup>[5]</sup> For aqueous **morpholine** solutions, the surface entropy shows a non-random behavior at very low **morpholine** concentrations, with two maxima observed, suggesting complex structural arrangements at the surface.<sup>[5]</sup>

## Acidity and pH

**Morpholine** is a weak base in aqueous solutions.<sup>[9]</sup> The pH of these solutions is dependent on the concentration of **morpholine**.

Table 5: pH of Aqueous **Morpholine** Solutions at Standard Conditions.

Concentration (wt. %)	pH
0.001	8.8
0.01	9.4
0.1	10.0
1.0	10.6
10.0	11.2

Source:<sup>[8]</sup>

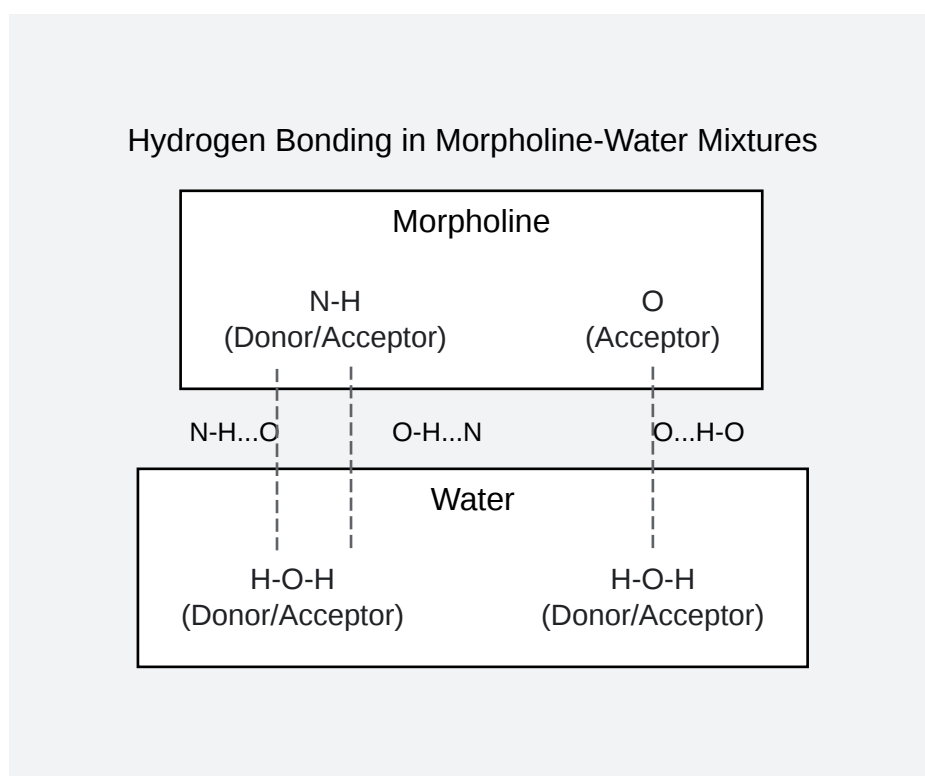
The pKa of the conjugate acid of **morpholine** (morpholinium ion) is approximately 8.36.<sup>[10]</sup>

## Molecular Interactions

The physicochemical properties of aqueous **morpholine** solutions are governed by the interactions at the molecular level, primarily through hydrogen bonding.

## Hydrogen Bonding

Spectroscopic studies, such as FTIR and Raman spectroscopy, have provided insights into the hydrogen bonding network in **morpholine**-water mixtures.[3][11][12] The nitrogen atom in the **morpholine** ring acts as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The ether oxygen in the **morpholine** ring is also a potential hydrogen bond acceptor.[13] These interactions lead to the formation of various hydrogen-bonded complexes between **morpholine** and water molecules.



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Caption: Intermolecular hydrogen bonding between **morpholine** and water molecules.

Raman spectroscopy studies have shown that in an aqueous solution, the contribution of the axial conformer of **morpholine** increases compared to the pure liquid, where the equatorial conformer is predominant.[11]

## Experimental Protocols

Accurate determination of the physicochemical properties of liquid mixtures requires precise experimental techniques. The following sections outline the methodologies for measuring the key properties discussed in this guide.

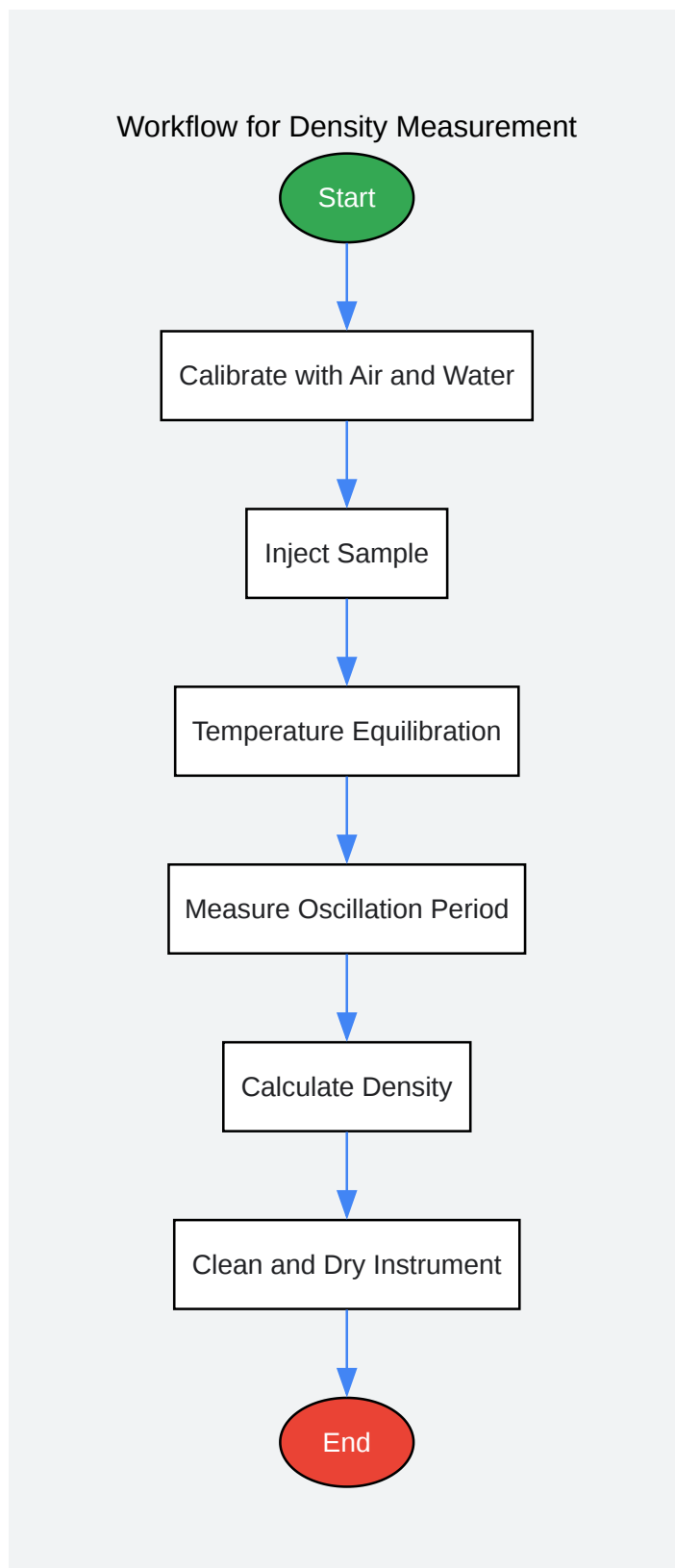
### Density Measurement

Method: Vibrating Tube Densitometer

A vibrating tube densitometer measures the density of a liquid by relating it to the oscillation frequency of a U-shaped tube through which the liquid flows.<sup>[14]</sup>

Protocol:

- **Calibration:** Calibrate the instrument with two reference substances of known density, typically dry air and deionized water, at the desired temperature.
- **Sample Injection:** Inject the aqueous **morpholine** solution into the clean, dry U-tube, ensuring no air bubbles are present.
- **Temperature Equilibration:** Allow the sample to reach thermal equilibrium with the thermostat-controlled measuring cell.
- **Measurement:** The instrument measures the oscillation period of the tube, which is then converted to a density value using the calibration constants.
- **Cleaning:** Thoroughly clean and dry the U-tube between measurements.



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Caption: General workflow for density measurement using a vibrating tube densitometer.



## Viscosity Measurement

Method: Ostwald Viscometer

An Ostwald viscometer, a type of capillary viscometer, is used to measure the viscosity of a liquid by determining the time it takes for a known volume of the liquid to flow through a capillary under the influence of gravity.[\[15\]](#)[\[16\]](#)

Protocol:

- **Cleaning:** Thoroughly clean and dry the viscometer.
- **Sample Loading:** Introduce a precise volume of the aqueous **morpholine** solution into the larger bulb of the viscometer.
- **Temperature Control:** Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.
- **Flow Time Measurement:** Using a suction bulb, draw the liquid up through the capillary into the smaller bulb above the upper timing mark. Release the suction and measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.
- **Repeat:** Repeat the measurement several times to ensure accuracy.
- **Calculation:** The kinematic viscosity is calculated from the flow time and a calibration constant for the viscometer. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid.[\[15\]](#)

## Refractive Index Measurement

Method: Abbe Refractometer

An Abbe refractometer measures the refractive index of a liquid by determining the critical angle of refraction of light passing through a thin layer of the sample between two prisms.[\[9\]](#)  
[\[17\]](#)

Protocol:

- **Calibration:** Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.
- **Sample Application:** Place a few drops of the aqueous **morpholine** solution onto the surface of the measuring prism.
- **Prism Closure:** Close the prisms to spread the liquid into a thin film.
- **Temperature Control:** If the instrument has a temperature control system, allow the sample to reach the set temperature.
- **Measurement:** Look through the eyepiece and adjust the control knob to bring the borderline between the light and dark fields into the center of the crosshairs. Adjust the dispersion compensator to eliminate any color fringing and sharpen the borderline.
- **Reading:** Read the refractive index value from the instrument's scale.
- **Cleaning:** Clean the prism surfaces thoroughly after each measurement.[\[17\]](#)

## Surface Tension Measurement

Method: Du Noüy Ring Tensiometer

The Du Noüy ring method measures the surface tension of a liquid by determining the force required to detach a platinum ring from the liquid surface.[\[18\]](#)[\[19\]](#)

Protocol:

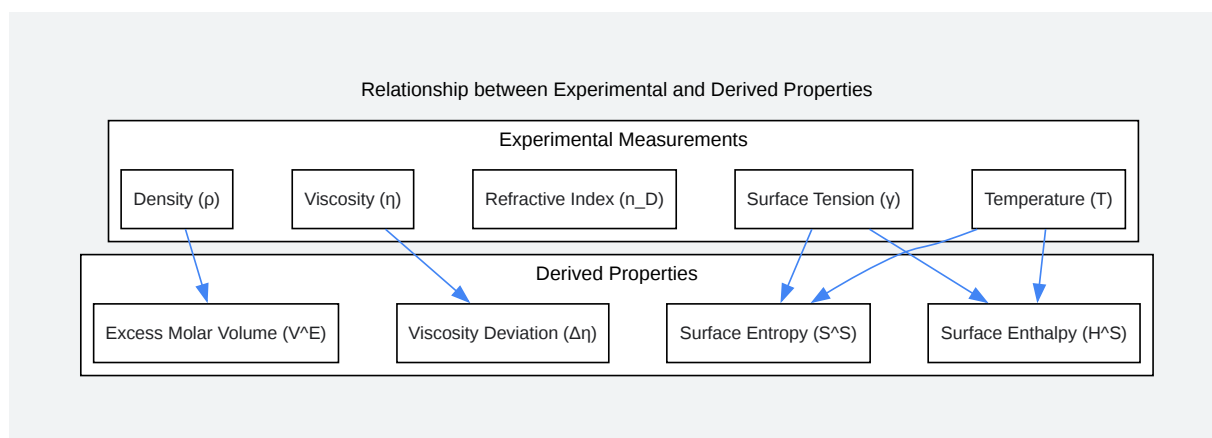
- **Ring Preparation:** Clean the platinum ring thoroughly, typically by flaming it to remove any organic contaminants.
- **Instrument Setup:** Level the tensiometer and attach the clean ring to the balance arm.
- **Sample Placement:** Place the aqueous **morpholine** solution in a clean vessel on the sample stage.
- **Measurement:** Raise the sample stage until the ring is immersed in the liquid. Then, slowly lower the stage. A lamella of liquid will be pulled up by the ring. The force on the balance will

increase until it reaches a maximum just before the lamella breaks.

- Force Reading: Record the maximum force indicated by the tensiometer.
- Calculation: The surface tension is calculated from the maximum force and the dimensions of the ring, applying a correction factor.[13]

## Logical Relationships and Derived Properties

The experimentally measured physicochemical properties are interconnected and can be used to derive other important parameters that describe the non-ideal behavior of the aqueous **morpholine** solutions.



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Caption: Interrelation of measured physicochemical properties and derived excess and thermodynamic parameters.

## Conclusion

The physicochemical properties of aqueous **morpholine** solutions are characterized by significant deviations from ideality due to strong hydrogen bonding between **morpholine** and

water molecules. This in-depth guide has summarized the key properties, including density, viscosity, refractive index, and surface tension, and has provided detailed experimental protocols for their determination. The understanding of these properties and the underlying molecular interactions is essential for the effective application of **morpholine** in various industrial and scientific fields, particularly in drug development and formulation where precise control over solution behavior is critical.

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